Jaconine
Overview
Description
Jaconine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. It is specifically derived from the genus Jacobaea, such as Jacobaea vulgaris. This compound is characterized by its complex molecular structure, which includes a chlorine atom replacing a secondary hydroxy group in its parent compound, jacoline .
Mechanism of Action
Target of Action
Jaconine is a pyrrolizine alkaloid
Biochemical Pathways
Pyrrolizidine alkaloids are known to be metabolized in the liver, where they can form toxic metabolites that can cause liver damage
Result of Action
Pyrrolizidine alkaloids, in general, are known to have hepatotoxic effects, potentially leading to liver damage
Biochemical Analysis
Biochemical Properties
Jaconine interacts with various biomolecules in biochemical reactions. It is a Bronsted base, capable of accepting a hydron from a donor . It plays a role as a Jacobaea metabolite .
Cellular Effects
It is known that pyrrolizidine alkaloids, the group to which this compound belongs, can have significant effects on cells and cellular processes .
Molecular Mechanism
As a pyrrolizidine alkaloid, it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of jaconine typically involves the chlorination of jacoline. The process begins with the extraction of jacoline from plant sources, followed by a chlorination reaction where the secondary hydroxy group is replaced by a chlorine atom. This reaction is usually carried out under controlled conditions to ensure the selective substitution of the hydroxy group .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of jacoline from plants, followed by its chemical modification. The process includes:
Extraction: Using solvents like methanol to extract jacoline from plant material.
Purification: Employing techniques such as solid-phase extraction to purify the extracted jacoline.
Chlorination: Conducting the chlorination reaction under optimized conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Jaconine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: It can be reduced back to its parent compound, jacoline.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide for replacing the chlorine atom.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Jacoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Jaconine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Comparison with Similar Compounds
Jacoline: The parent compound of jaconine, differing by the presence of a hydroxy group instead of a chlorine atom.
Jacobine: Another pyrrolizidine alkaloid with a similar structure but different functional groups.
Erucifoline: A structurally related pyrrolizidine alkaloid with distinct biological activities.
Uniqueness: this compound is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its parent compound, jacoline, and other related alkaloids. This chlorination also influences its biological activity and toxicity, making it a compound of interest in toxicological studies .
Biological Activity
Jaconine is a pyrrolizidine alkaloid (PA) primarily found in plants like Crassocephalum crepidioides and Rumex aquaticus. These compounds are known for their diverse biological activities, including toxicity to mammals and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its toxicological profiles, ecological roles, and potential medicinal applications.
Chemical Structure
This compound is characterized by the molecular formula and is classified under the retronecine-type PAs, which are noted for their high toxicity levels in mammals. Its structure allows for bioactivation in the liver, leading to the formation of reactive metabolites that can cause cellular damage.
Mechanisms of Toxicity
This compound's toxicity is attributed to its ability to form highly reactive pyrroles during metabolic activation. These metabolites can lead to:
- Hepatotoxicity : Induces liver damage characterized by megalocytosis and liver cirrhosis.
- Genotoxicity : Exhibits mutagenic properties, particularly affecting DNA integrity.
- Carcinogenicity : Associated with increased cancer risk due to its ability to form DNA adducts.
A study by Ruan et al. (2014) highlighted that this compound belongs to a class of PAs that are particularly harmful, with acute toxicity levels prompting regulatory limits on dietary exposure (EFSA Panel on Contaminants in the Food Chain, 2011) .
Insect Herbivore Resistance
Research indicates that this compound plays a crucial role in plant defense against herbivores. Increased levels of this compound have been observed in response to herbivore damage, suggesting an adaptive mechanism for survival . This ecological function underscores the importance of PAs in plant-insect interactions.
Medicinal Applications
Despite its toxicity, there is ongoing research into the potential therapeutic uses of this compound and related PAs. Some studies suggest that certain PAs may exhibit anti-inflammatory and antimicrobial properties:
- Antimicrobial Activity : Extracts containing this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Potential Anti-cancer Properties : The cytotoxic effects observed in vitro suggest possible applications in cancer treatment, though further research is necessary to establish safety and efficacy .
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial effects of extracts from Rumex aquaticus, revealing significant inhibition zones against multiple bacterial strains when treated with this compound-rich extracts .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Bacillus subtilis | 20 |
Study 2: Hepatotoxicity Assessment
A toxicological assessment highlighted the acute effects of this compound on liver function in animal models. The study reported significant hepatocyte damage and elevated liver enzymes post-administration, emphasizing the need for caution in consumption .
Properties
IUPAC Name |
4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPJSVQMEGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963982 | |
Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-75-1 | |
Record name | Jaconine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Chloro-12,15-dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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